N-(1-pivaloylindolin-6-yl)cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)16(21)19-9-8-11-6-7-13(10-14(11)19)18-15(20)12-4-5-12/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,18,20) |
InChI Key |
XKCMYDYLSIWVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Indoline Ring Formation
Indoline precursors are typically synthesized via acid-catalyzed cyclization of substituted anilines. For example:
- Substrate : 6-Nitroindole derivatives undergo hydrogenation (H₂/Pd-C) to yield 6-aminoindoline.
- Pivaloylation : The amine is protected using pivaloyl chloride (PivCl) in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C.
Optimization Insight :
- Temperature control (0°C initially, then gradual warming) minimizes side reactions like over-acylation.
- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve reaction homogeneity.
Synthesis of Cyclopropanecarboxylic Acid
Cyclopropanation via α-Alkylation
A widely adopted method involves α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane (Fig. 2):
- Reaction conditions :
- Hydrolysis : The nitrile intermediate is converted to the carboxylic acid using concentrated HCl under reflux.
Key Data :
| Parameter | Value |
|---|---|
| Yield (cyclopropane) | 72–85% |
| Reaction Time | 12–18 h |
Alternative Route :
- Meldrum’s acid adducts : Reacting Meldrum’s acid with piperidine derivatives under EDC·HCl/DMAP activation, followed by methanolysis, yields β-keto esters for cyclopropanation.
Amide Bond Formation
Carboxylic Acid Activation
The cyclopropanecarboxylic acid is activated as an acyl chloride or mixed anhydride for nucleophilic attack by the indoline amine:
Coupling Reaction
Protocol :
- Combine 1-pivaloylindolin-6-amine (1 equiv) and cyclopropanecarbonyl chloride (1.2 equiv) in anhydrous THF.
- Add triethylamine (2 equiv) dropwise at 0°C, then stir at 25°C for 12 h.
- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield Optimization :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU | DMF | 25°C | 88% |
| SOCl₂ | THF | 40°C | 78% |
Structural Characterization and Validation
Spectroscopic Analysis
Crystallography
Single-crystal X-ray diffraction (as in analogous structures) confirms:
- Dihedral angles : 88.1° between indoline and cyclopropane planes.
- Hydrogen bonding : N–H···O interactions stabilize the amide linkage.
Challenges and Mitigation Strategies
Cyclopropane Ring Strain
Regioselectivity in Acylation
- Competitive O-acylation : Observed in unprotected hydroxyl groups.
Industrial-Scale Considerations
Chemical Reactions Analysis
Chemical Reactions Involving Cyclopropanes
Cyclopropanes are highly reactive due to their strained ring structure, making them versatile in various chemical transformations:
-
Cyclopropanation : This involves the formation of cyclopropane rings from olefins using carbenes generated from diazo compounds .
-
Ring Opening Reactions : Cyclopropanes can undergo ring-opening reactions with nucleophiles or electrophiles, leading to the formation of linear or branched compounds .
-
Catalytic Transformations : Transition metal catalysts can facilitate various transformations, including cycloadditions and cross-coupling reactions .
Amide Coupling Reactions
The formation of the amide bond in N-(1-pivaloylindolin-6-yl)cyclopropanecarboxamide involves coupling a cyclopropanecarboxylic acid derivative with the pivaloylindoline amine. Common coupling reagents include carbodiimides (e.g., DCC) or peptide coupling agents like HATU.
Potential Chemical Reactions
Given the structure of this compound, potential chemical reactions include:
-
Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding acid and amine.
-
Reduction : The cyclopropane ring might be reduced to a propane derivative under strong reducing conditions.
-
Substitution Reactions : The pivaloyl group could be modified or replaced through nucleophilic substitution reactions.
Data and Research Findings
While specific data on this compound is limited, related compounds like 2-oxo-N-(1-pivaloylindolin-6-yl)imidazolidine-1-carboxamide have been studied for their pharmacological potential. The synthesis and modification of such compounds often require careful control of reaction conditions to achieve high yields and purity.
Data Table: General Cyclopropane Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Cyclopropanation | Rh/Cu catalysts, diazo compounds | Cyclopropanes |
| Ring Opening | Nucleophiles/Electrophiles | Linear/Branched Compounds |
| Amide Coupling | Carbodiimides, peptide coupling agents | Amides |
Scientific Research Applications
Chemistry
In the realm of chemistry, N-(1-pivaloylindolin-6-yl)cyclopropanecarboxamide serves as a building block for synthesizing more complex organic molecules. Its structural features allow for various chemical modifications, including:
- Oxidation : Leading to the formation of indole-2-carboxylic acid derivatives.
- Reduction : Resulting in reduced indole derivatives.
- Substitution reactions : Producing halogenated indole derivatives.
These reactions are crucial in developing new compounds with tailored properties for specific applications.
Biology
The biological applications of this compound are primarily centered around its bioactive properties . Research indicates potential activities against:
- Antiviral agents : Investigated for efficacy against viral infections.
- Anticancer properties : Studies suggest it may inhibit tumor growth through modulation of signaling pathways.
- Antimicrobial activity : Potential to combat bacterial infections via inhibition of bacterial enzymes.
Medicinal Applications
In medicine, this compound is being explored for its therapeutic effects in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, influencing enzyme activity and receptor signaling. This compound's unique structure may lead to the development of novel drugs with specific targets, particularly in oncology and infectious diseases.
Case Studies
- Anticancer Activity :
- Antimicrobial Studies :
-
Bioactivity Profiling :
- A comprehensive bioactivity profiling study assessed various indole derivatives, revealing that modifications at the indole nitrogen significantly affect biological activity. This suggests that this compound may be optimized for enhanced efficacy through structural modifications .
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of enzyme activity, receptor signaling, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxamide Derivatives
Structural and Functional Analogues
The following table compares N-(1-pivaloylindolin-6-yl)cyclopropanecarboxamide with structurally related compounds, highlighting substituent variations and associated biological activities:
Key Comparative Insights
Bioherbicidal Activity: The pyrazolylphenyl analog () exhibits bioherbicidal properties, likely due to interactions with plant-specific enzymes or receptors.
Anticancer Potential: Tozasertib () demonstrates that cyclopropanecarboxamides can serve as kinase inhibitors. The pivaloylindolin group in the target compound might similarly target kinases but with altered selectivity profiles due to steric effects from the tert-butyl moiety .
Structural and Synthetic Relevance :
- The methoxyphenyl derivative () underscores the cyclopropane ring’s role in stabilizing molecular conformations. The pivaloylindolin group’s rigidity could further enhance such effects, making the compound a candidate for asymmetric catalysis or as a synthetic intermediate .
Pharmacokinetic and Physicochemical Differences
- Metabolic Stability : Tert-butyl groups are resistant to oxidative metabolism, which may extend the half-life of this compound relative to analogs with smaller substituents .
Biological Activity
N-(1-pivaloylindolin-6-yl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The compound is characterized by its unique structural features, including an indole moiety and a cyclopropane ring, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve modulation of specific molecular targets that are critical in various signaling pathways. Compounds with similar structures have been studied for their roles as inhibitors of kinases, particularly c-Met, which is implicated in cancer progression and metastasis.
Inhibitory Activity
Research indicates that compounds structurally related to this compound exhibit inhibitory activity against several kinases. The following table summarizes the kinase inhibition profiles of related compounds:
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| N-(1-pivaloylindolin-6-yl)carboxamide | c-Met | TBD | |
| c-Met Kinase Inhibitor III | c-Met | 0.5 | |
| Indole Derivative A | EGFR | 0.2 |
Note: TBD indicates that specific data for this compound was not available.
Case Studies
Several studies have investigated the biological effects of indole derivatives and cyclopropane-containing compounds. For instance:
- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry explored various indole derivatives for their anticancer properties. It was found that modifications at the 6-position significantly enhanced their potency against cancer cell lines, suggesting a similar potential for this compound.
- Cyclopropane Ring Modifications : Research indicated that cyclopropane rings can influence the binding affinity of compounds to their targets, enhancing selectivity and reducing off-target effects. This may be relevant for understanding how this compound interacts with biological systems.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(1-pivaloylindolin-6-yl)cyclopropanecarboxamide, and how can reaction yields be optimized?
- Methodology : Focus on intermediates and protecting-group strategies. For example, the synthesis of structurally similar cyclopropanecarboxamide derivatives often involves:
- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or Corey-Chaykovsky reaction under anhydrous conditions.
- Step 2 : Coupling of the pivaloyl-protected indoline scaffold using peptide coupling reagents (e.g., HATU or EDCI) in DMF or DCM .
- Optimization : Adjust reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios (1.2–1.5 equivalents of carboxamide precursor) to minimize side products. Use HPLC or LC-MS for purity validation.
Q. How can researchers validate the structural integrity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm cyclopropane protons (δ 0.8–1.5 ppm) and indoline aromatic protons (δ 6.5–8.0 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, especially for chiral centers in the indoline moiety .
Q. What solvents and conditions are optimal for solubility studies of this compound?
- Methodology : Conduct polarity-based solubility screening:
- Polar solvents : DMSO or DMF (for stock solutions).
- Aqueous buffers : Test solubility in PBS (pH 7.4) with ≤1% DMSO for in vitro assays.
- Stability : Monitor degradation under UV light or varying pH (3–9) via UV-Vis spectroscopy at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the cyclopropane and pivaloyl groups?
- Methodology : Synthesize analogs and compare bioactivity:
- Cyclopropane modification : Replace with other strained rings (e.g., cyclobutane) to assess steric effects.
- Pivaloyl group substitution : Test acetyl or benzoyl derivatives to evaluate metabolic stability.
- Assays : Use kinase inhibition or receptor-binding assays (e.g., IC₅₀ determination) to correlate structural changes with activity .
Q. What strategies resolve contradictions in reported bioactivity data for cyclopropanecarboxamide derivatives?
- Methodology : Investigate assay conditions and compound handling:
- Assay variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h).
- Compound aggregation : Test for colloidal aggregation using detergent (e.g., 0.01% Tween-20) or dynamic light scattering.
- Metabolic interference : Perform liver microsome stability assays to identify metabolite interference .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Methodology :
- Dosing : Administer via IV (1–5 mg/kg) and oral routes (10–20 mg/kg) in rodent models.
- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL).
- Key parameters : Calculate AUC, Cₘₐₓ, and half-life. Note that the pivaloyl group may enhance lipophilicity but reduce clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
